N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide: is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a biphenyl group, a methoxyphenyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Protection of functional groups: Protecting groups are often used to prevent unwanted reactions at specific sites.
Formation of the biphenyl core: This can be achieved through Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Formation of the carboxamide group: This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding phenols.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The biphenyl and methoxyphenyl groups can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid and sulfuric acid).
Major Products:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential applications in the study of enzyme interactions and protein binding due to its unique structure.
Medicine:
- Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry:
- Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
2-Methoxybiphenyl: Shares the biphenyl and methoxy groups but lacks the carboxamide functionality.
4-Methylbiphenyl: Similar biphenyl core but with a methyl group instead of the methoxyphenyl and carboxamide groups.
Uniqueness: N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of its biphenyl core, methoxyphenyl group, and carboxamide functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-26-21-10-6-9-20(15-21)22(27-2)16-24-23(25)19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-15,22H,16H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPXQVTZYFPPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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